![molecular formula C16H24N2O4S B7720192 N-(3-chloro-4-methylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide](/img/structure/B7720192.png)
N-(3-chloro-4-methylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, commonly known as CMMS, is a synthetic compound that has been extensively studied in recent years due to its potential as a therapeutic agent. CMMS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of CMMS is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors that are involved in various cellular processes. CMMS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. By inhibiting this enzyme, CMMS can induce apoptosis and inhibit cell proliferation. CMMS has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response. By inhibiting this pathway, CMMS can reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
CMMS has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and modulation of immune response. CMMS has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMMS in lab experiments is its high purity and high yield, which allows for accurate and reproducible results. CMMS also has low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. One of the limitations of using CMMS in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of CMMS. One direction is to further investigate its mechanism of action and identify specific targets that are involved in its biological activities. Another direction is to explore its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and metabolic disorders. Additionally, the development of new synthesis methods and analogs of CMMS may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of CMMS involves a multi-step process that starts with the reaction between 3-chloro-4-methylphenylamine and N-methyl-4-methoxybenzenesulfonyl chloride to form N-methyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with chloroacetyl chloride to produce N-(3-chloro-4-methylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide. The synthesis method has been optimized to yield high purity and high yield of CMMS.
Wissenschaftliche Forschungsanwendungen
CMMS has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, CMMS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, CMMS has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, CMMS has been shown to modulate the immune response by inhibiting the activation of immune cells.
Eigenschaften
IUPAC Name |
4-methoxy-N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-8-10-18(11-9-13)16(19)12-17(2)23(20,21)15-6-4-14(22-3)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKPXHKDPMXTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.